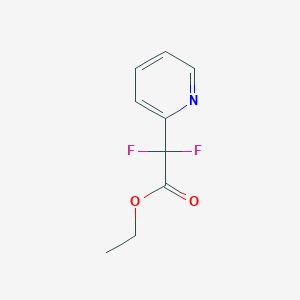
Ethyl Difluoro(pyridin-2-yl)acetate
Cat. No. B1589608
M. Wt: 201.17 g/mol
InChI Key: AHLZMMPDDACOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08541580B2
Procedure details


2-Bromopyridine (20 g), ethyl bromodifluoroacetate (27.2 g) and DMF (120 mL) were added and stirred for 10 minutes under nitrogen. Copper powder was added to the reaction mixture and heated to 70-80° C. for 45 minutes. The reaction mixture was cooled to RT and 400 mL of isopropyl acetate (IPAc) was added. The reaction mixture was quenched with the aqueous potassium dihydrogen phosphate at 0-10° C. and stirred for 30 minutes. The reaction mixture was filtered off and the residue obtained was washed with ethyl acetate. The organic layer was collected and washed with brine solution and dried over sodium sulphate then distilled under vacuum. (Crude weight=20 g).




Name
Copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[C:9]([F:16])([F:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11].C(OC(C)C)(=O)C>[Cu].CN(C=O)C>[F:15][C:9]([F:16])([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
27.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)C
|
Step Three
|
Name
|
Copper
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 minutes under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with the aqueous potassium dihydrogen phosphate at 0-10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
then distilled under vacuum
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(=O)OCC)(C1=NC=CC=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
